N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide
Description
This compound is a heterocyclic benzamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group, a 3-methylpyrazole moiety, and a 2,3-dimethoxybenzamide side chain. The fluorine atom likely enhances lipophilicity and metabolic stability, while the thiazole and pyrazole rings may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-13-11-19(25-21(28)16-5-4-6-18(29-2)20(16)30-3)27(26-13)22-24-17(12-31-22)14-7-9-15(23)10-8-14/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOLAEFCXRRICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with various enzymes and receptors, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death.
Biochemical Pathways
Biological Activity
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 459.5 g/mol. The IUPAC name is N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide.
Research indicates that the compound exhibits cytotoxicity against various cancer cell lines, primarily through the following mechanisms:
- Inhibition of VEGFR-2 : The compound has shown promising results in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In a study involving thiazole derivatives, compounds similar to this one demonstrated significant inhibition of VEGFR-2 activity, leading to reduced cell proliferation in breast cancer cell lines (MDA-MB-231) .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating the p53 pathway and disrupting mitochondrial membrane potential (MMP). This was evidenced by flow cytometry analyses showing increased pre-G1 phase populations in treated cells, indicating early apoptosis .
- Cell Cycle Arrest : Treatment with the compound resulted in G1 and G2/M phase arrest in cancer cells, suggesting that it interferes with normal cell cycle progression .
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits significant inhibitory effects on cancer cell viability:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 1.21 | VEGFR-2 Inhibition & Apoptosis Induction |
| 3-Nitrophenylthiazole | MDA-MB-231 | 1.18 | VEGFR-2 Inhibition & Cell Cycle Arrest |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- VEGFR Inhibition : A study demonstrated that thiazole derivatives similar to this compound showed up to 85% inhibition of VEGFR activity compared to standard treatments like sorafenib . This highlights the potential for developing targeted therapies for cancers reliant on angiogenesis.
- Apoptotic Effects : In vitro studies indicated that treatment with compounds led to increased levels of p53 and decreased MMP, correlating with enhanced apoptosis rates in treated cells . The pro-apoptotic effects were quantified using ELISA methods measuring p53 levels post-treatment.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antimicrobial , and anticancer research.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs often exhibit significant anti-inflammatory effects. The presence of the thiazole and pyrazole rings suggests potential inhibition of key inflammatory pathways, particularly through modulation of cytokine release and inhibition of inflammatory mediators.
Mechanism:
- Inhibition of TNFα release in macrophages.
- Modulation of inflammatory cytokines.
Antimicrobial Activity
Studies on related thiazole-pyrazole derivatives have shown promising antimicrobial properties. This compound's structural components may enhance its effectiveness against various pathogens.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| E. coli | Inhibition | 62.5 |
| S. aureus | Inhibition | 31.25 |
| P. mirabilis | Inhibition | 125 |
Mechanism:
- Disruption of bacterial cell walls.
- Interference with metabolic pathways.
Anticancer Potential
The structural components may also contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Pyrazole derivatives have been noted for their ability to inhibit specific kinases involved in tumor growth.
Case Studies
Recent studies have synthesized various derivatives based on the core structure of this compound, evaluating their biological activities.
Study on Antimicrobial Efficacy
A series of thiazole-pyrazole derivatives were screened against common pathogens (E. coli, S. aureus, etc.). The findings indicated that certain substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.
Evaluation of Anti-inflammatory Effects
In vitro assays demonstrated that compounds similar to this target exhibited significant inhibition of TNFα release in macrophages, suggesting a role in managing inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Thiazole and Fluorophenyl Motifs
Compound 4 and 5 ():
- Structure : 4-(4-chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Key Differences :
- Substituents : Chloro vs. fluoro at the 4-phenyl position (Compound 4 vs. 5).
- Core Heterocycle : Triazole-pyrazole vs. pyrazole in the target compound.
- Conformation : Both exhibit near-planar structures except for one perpendicular fluorophenyl group, similar to the target compound’s likely conformation .
| Feature | Target Compound | Compound 4/5 |
|---|---|---|
| Thiazole Substituent | 4-Fluorophenyl | 4-Chlorophenyl/Fluorophenyl |
| Pyrazole/Triazole Core | 3-Methylpyrazole | Triazole-linked pyrazole |
| Planarity | Mostly planar | Partially non-planar |
| Crystallization Solvent | Not specified | Dimethylformamide (DMF) |
Triazole Derivatives ():
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones):
- Structural Contrasts :
- Core : 1,2,4-Triazole vs. pyrazole-thiazole in the target compound.
- Substituents : Sulfonyl and difluorophenyl groups vs. dimethoxybenzamide.
- Tautomerism : Exist as thione tautomers (νC=S at 1247–1255 cm⁻¹), whereas the target compound’s benzamide C=O (absent in triazoles) may enhance hydrogen-bonding capacity .
Benzamide Derivatives with Varied Substituents
SiFA-M-FP ():
- Structure : Contains a fluorosilyl group and allylpyrrolidine-linked benzamide.
- Key Differences :
- Electrophilic Groups : Fluorosilyl (SiFA) vs. methoxy in the target compound.
- Synthesis : Maleimide-thiol coupling vs. likely nucleophilic substitution or cyclization for the target compound.
- Bioavailability : Fluorosilyl groups may enhance lipophilicity but introduce steric bulk compared to methoxy .
Compound 41 ():
- Structure: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide.
- Comparison :
Pharmacological Implications
- Lipophilicity : Fluorophenyl and methoxy groups balance solubility and membrane permeability, whereas SiFA () may prioritize lipophilicity over solubility.
- Conformational Stability : The near-planar structure (shared with Compounds 4–5) suggests favorable stacking interactions in hydrophobic binding sites .
Q & A
Q. What are the standard synthetic routes for N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core, followed by thiazole ring cyclization and benzamide coupling. Key steps include:
- Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Thiazole Cyclization : Reaction of the pyrazole intermediate with 4-fluorophenyl-substituted thioamide precursors in DMF or acetonitrile, catalyzed by K₂CO₃ .
- Benzamide Coupling : Amidation using 2,3-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions . Optimization strategies include solvent selection (polar aprotic solvents for better solubility), temperature control, and catalyst screening (e.g., K₂CO₃ for improved cyclization efficiency) .
Q. What structural features of this compound are critical for its biological activity?
The compound’s activity is attributed to:
- Thiazole Ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- 4-Fluorophenyl Group : Introduces electron-withdrawing effects, improving metabolic stability .
- 2,3-Dimethoxybenzamide : Facilitates hydrogen bonding via methoxy oxygen atoms, crucial for target binding . Structural analogs lacking the fluorine substituent or methoxy groups show reduced potency, highlighting their importance .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the pyrazole and thiazole rings (e.g., distinguishing C-3 vs. C-5 substitution patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with methanol/water gradients; UV detection at 254 nm for aromatic moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from:
- Metabolic Instability : Use LC-MS/MS to identify metabolites in plasma; modify the benzamide group to block hydrolysis .
- Poor Solubility : Employ co-solvents (e.g., PEG-400) in animal studies or synthesize salt forms (e.g., hydrochloride) .
- Off-Target Effects : Perform kinome-wide profiling or CRISPR-Cas9 screens to identify unintended targets .
Q. What strategies improve the yield of the thiazole cyclization step in large-scale synthesis?
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic cyclization .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance regioselectivity in thiazole formation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate consumption and optimize reaction quenching .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular Docking : Simulate binding modes with target proteins (e.g., kinases) to prioritize substitutions at the pyrazole C-3 position .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants) of substituents on the fluorophenyl group with IC₅₀ values .
- MD Simulations : Assess conformational stability of derivatives in aqueous environments to predict solubility .
Q. What experimental approaches validate the mechanism of action for this compound in disease models?
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to putative targets .
- Gene Knockdown/Overexpression : CRISPR knockout of the target gene to observe loss of compound efficacy .
- Biomarker Analysis : Quantify downstream effectors (e.g., phosphorylated proteins) via Western blot or ELISA .
Q. How do researchers address discrepancies between computational predictions and experimental binding data?
- Free Energy Perturbation (FEP) : Refine docking poses by calculating binding free energy differences for slight structural modifications .
- Crystallography : Resolve co-crystal structures of the compound with its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
- Alanine Scanning Mutagenesis : Identify critical residues in the binding pocket that were mispredicted in silico .
Methodological Best Practices
- Data Reproducibility : Document solvent lot numbers and humidity levels during hygroscopic steps (e.g., benzamide coupling) .
- Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics when results conflict .
- Derivative Design : Prioritize bioisosteric replacements (e.g., replacing methoxy with trifluoromethoxy) to balance activity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
